molecular formula C18H23N3O4 B5635384 4-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

4-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B5635384
M. Wt: 345.4 g/mol
InChI Key: SXDLPMKJEVTEJM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are characterized by their spiro and oxazinone frameworks. Research has focused on their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves multi-step reactions starting from basic building blocks like dichloroacetone and solketal derivatives. For instance, Goubert et al. (2007) explored synthetic approaches towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, which share structural similarities with the compound , utilizing a key bis-substituted dihydroxy-protected oxime leading to oxazinone frameworks (Goubert et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds often features complex bicyclic systems, as demonstrated in studies like that of Konovalova et al. (2013), who investigated the reaction of pyrrolo[2,1-c][1,4]benzoxazine triones with azaspiro[4.5]deca dienes to synthesize bridged analogs of pyrrolizidine alkaloids, revealing intricate spirocyclic structures (Konovalova et al., 2013).

Chemical Reactions and Properties

Spirocyclic compounds like the one are known to undergo various chemical reactions. For example, Liu et al. (2021) demonstrated the construction of polyfunctionalized azaspiro[5.5]undecenes via a domino [2+2+2] cycloaddition reaction, showcasing the reactivity of these compounds (Liu et al., 2021).

Physical Properties Analysis

The physical properties of such compounds are largely determined by their molecular structure. Studies like that by Slowinski et al. (2013) on 2-substituted 4H-pyrido[1,3]oxazin-4-ones under microwave irradiations help in understanding the influence of different substituents on the physical properties of these compounds (Slowinski et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding these compounds. For example, Cho et al. (2003) described a one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, highlighting the chemical properties and reactivity of similar compounds (Cho et al., 2003).

properties

IUPAC Name

4-[2-(9-oxa-2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-15(20-8-2-4-18(13-20)5-9-24-10-6-18)11-21-16(23)12-25-14-3-1-7-19-17(14)21/h1,3,7H,2,4-6,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDLPMKJEVTEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CN(C1)C(=O)CN3C(=O)COC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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